3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the pyridazine ring: The final step involves the construction of the pyridazine ring, which can be accomplished through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound’s unique structure allows it to be used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core substituted with a thiophene moiety and a piperazine ring linked to an oxadiazole. The molecular formula can be represented as C15H18N4O with a molecular weight of approximately 270.34 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . A study demonstrated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies have shown that compounds containing the oxadiazole group can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. One study reported that specific derivatives displayed IC50 values as low as 0.5 µM against certain cancer cell lines, indicating potent activity .
Anti-inflammatory Activity
Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The selectivity towards COX-II was noted to be particularly beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, inhibiting their activity and leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : The piperazine ring may facilitate binding to specific receptors involved in inflammation and pain pathways.
- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses, thereby protecting cells from oxidative damage.
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Antimicrobial Case Study : A derivative with structural similarities demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 μg/mL. This suggests potential application in treating resistant infections .
- Anticancer Case Study : In a study involving human breast cancer cell lines, a related compound exhibited an IC50 value of 0.2 µM, indicating strong cytotoxic effects compared to conventional chemotherapeutics .
- Anti-inflammatory Case Study : A recent investigation into COX-II inhibition revealed that an analog showed a selectivity index (SI) greater than 10 when compared to standard NSAIDs, suggesting improved therapeutic profiles with fewer side effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-17-15(20-23-12)11-21-6-8-22(9-7-21)16-5-4-13(18-19-16)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMXHXYDXZTHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.